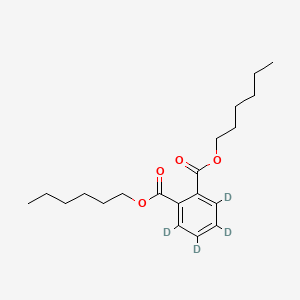

Dihexyl phthalate-3,4,5,6-d4

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

dihexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3/i9D,10D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXZNSGUUQJJTR-LSQQNFJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCC)C(=O)OCCCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583588 | |

| Record name | Dihexyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015854-55-3 | |

| Record name | Dihexyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015854-55-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Dihexyl Phthalate-3,4,5,6-d4 (CAS No. 1015854-55-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Dihexyl phthalate-3,4,5,6-d4, a deuterated stable isotope of dihexyl phthalate (B1215562). It is primarily utilized as an analytical standard for the quantification of dihexyl phthalate in various matrices.[1] This document outlines its chemical and physical properties, relevant experimental protocols, and an overview of the biological effects associated with its non-deuterated analog, dihexyl phthalate.

Chemical and Physical Properties

This compound is a yellow-brown, oily, and viscous liquid with a slight aromatic odor.[2] Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1015854-55-3 | [1][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₂₀D₄H₂₆O₄ | [1][3][9] |

| Molecular Weight | 338.47 g/mol | [1][3] |

| Synonyms | Di-n-hexyl phthalate-d4, 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, 1,2-dihexyl ester | [3][4] |

| Physical Description | Yellow-brown oily viscous liquid | [2] |

| Odor | Slightly aromatic | [2] |

| Flash Point | 177 °C (350.6 °F) | [8] |

| Log Kow | 6.82 | [2] |

| Vapor Pressure | 0.000014 mmHg | [2] |

Experimental Protocols

This compound is commonly employed as an internal standard in analytical chemistry, particularly in chromatographic methods, to ensure the accuracy and precision of quantification of phthalate esters in environmental and biological samples.

2.1. Analysis of Dihexyl Phthalate in Air Samples by GC-FID

This protocol is adapted from the OSHA Method for the analysis of dihexyl phthalate isomers and details the use of a similar compound as an internal standard.

Objective: To quantify the concentration of dihexyl phthalate in workplace air.

Materials:

-

Sampling Tubes: OVS-Tenax sampling tubes.

-

Solvent: Toluene.

-

Internal Standard: this compound.

-

Instrumentation: Gas chromatograph with a flame ionization detector (GC-FID).

Procedure:

-

Sample Collection: Air samples are collected by drawing a known volume of air through the OVS-Tenax sampling tubes.[11]

-

Sample Extraction: The collected samples are extracted with toluene.[11]

-

Internal Standard Spiking: A known concentration of this compound is added to the extracted samples.

-

GC-FID Analysis: The samples are then analyzed by GC-FID.[11]

-

Quantification: An internal standard calibration method is utilized. A calibration curve is constructed by plotting the internal standard-corrected response of standard injections against the mass of the analyte per sample. The samples are bracketed with freshly prepared analytical standards across a range of concentrations.

2.2. Analysis of Phthalate Esters in Beverages

A study on the extraction of phthalates from beverages utilized a green and simple procedure based on deep eutectic solvents, where a similar analytical approach would be employed for quantification.

2.3. Analysis of Phthalic Acid Esters in Seawater and Sea Sand

Another application involves the use of polymer-coated magnetic nanoparticles as an extraction sorbent for analyzing phthalic acid esters in marine samples, with quantification by chromatography.

Toxicological Profile and Signaling Pathways of Dihexyl Phthalate

While this compound itself is primarily used as an analytical tool, its biological effects are expected to be similar to its non-deuterated counterpart, dihexyl phthalate, and the closely related and extensively studied di(2-ethylhexyl) phthalate (DEHP). Phthalates are recognized as endocrine-disrupting chemicals.[6]

3.1. Overview of Toxic Effects

Exposure to phthalates like dihexyl phthalate and DEHP has been associated with a range of adverse health effects, including:

-

Reproductive Toxicity: Phthalates are known to interfere with normal sexual development in male rodents, leading to reduced testosterone (B1683101) synthesis and testicular atrophy.[3] In humans, exposure has been linked to lower semen quality.[4][5]

-

Nephrotoxicity: DEHP has been shown to be nephrotoxic in mice and may exacerbate chronic progressive nephropathy.[3]

-

Neurotoxicity: DEHP can cross the placenta and the blood-brain barrier, potentially affecting neurodevelopment.[3][6]

-

Hepatotoxicity: Long-term exposure to DEHP may have carcinogenic effects on the liver.[5]

3.2. Signaling Pathways

The toxicity of phthalates is mediated through various signaling pathways. Key pathways implicated in phthalate-induced toxicity include:

-

PI3K/Akt/mTOR Signaling Pathway: Activation of this pathway has been observed in response to DEHP exposure, particularly in the context of neuroblastoma and liver cancer cell proliferation.

-

FoxO Signaling Pathway: DEHP-induced metabolic disturbances, such as hepatic gluconeogenesis and lipid accumulation, are dependent on the overexpression of FoxO1.[12]

-

Nrf2, NF-κB, and PI3K/AKT Signaling Pathways: These pathways are involved in the cellular response to oxidative stress, inflammation, and apoptosis, which are important mechanisms of phthalate toxicity.[13]

3.3. Metabolic Disruption

Recent studies using network toxicology and molecular docking have shed light on the metabolic disruptions induced by DEHP. These disruptions are linked to the development of Metabolic Syndrome (MetS). Key findings indicate that DEHP interferes with metabolic processes, transcriptional regulation, and redox reactions.[12] The KEGG pathway analysis revealed significant enrichment in pathways such as the AGE-RAGE, FoxO, insulin (B600854) resistance, and steroid hormone biosynthesis pathways.[12]

Visualizations

Diagram 1: Experimental Workflow for Dihexyl Phthalate Analysis

Caption: Workflow for the analysis of dihexyl phthalate in air samples.

Diagram 2: Signaling Pathways Implicated in Phthalate Toxicity

Caption: Key signaling pathways affected by phthalate exposure.

References

- 1. scbt.com [scbt.com]

- 2. Dihexyl phthalate | C20H30O4 | CID 6786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinmedjournals.org [clinmedjournals.org]

- 5. clinmedjournals.org [clinmedjournals.org]

- 6. Effects of Di-2-Ethylhexyl Phthalate on Central Nervous System Functions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological effects of di-(2-ethylhexyl) phthalate and other phthalic acid esters. | Semantic Scholar [semanticscholar.org]

- 8. This compound analytical standard 1015854-55-3 [sigmaaldrich.com]

- 9. Di-n-hexyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 10. esslabshop.com [esslabshop.com]

- 11. osha.gov [osha.gov]

- 12. Impact of Di-(2-Ethylhexyl)-Phthalate on Metabolic Syndrome: Insights from Network Toxicology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Dihexyl phthalate-3,4,5,6-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological activities of Dihexyl phthalate-3,4,5,6-d4. This deuterated analog of Dihexyl phthalate (B1215562) serves as a crucial analytical standard for its quantification in various matrices.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Dihexyl phthalate. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods. While specific experimental data for the neat deuterated compound is limited, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of Dihexyl Phthalate and its Deuterated Analog

| Property | This compound | Di-n-hexyl phthalate (for comparison) |

| Molecular Formula | C₂₀D₄H₂₆O₄[1] | C₂₀H₃₀O₄[2] |

| Molecular Weight | 338.47 g/mol [1] | 334.45 g/mol [3] |

| CAS Number | 1015854-55-3[1] | 84-75-3[3] |

| Appearance | Assumed to be a clear, oily liquid | Clear, oily liquid[3] or Yellow-brown oily viscous liquid[2] |

| Melting Point | Data not available for neat compound. A solution in n-Hexane has a reported melting point of -95 °C, which is characteristic of the solvent.[4] | -58 °C[3] |

| Boiling Point | Data not available for neat compound. A solution in n-Hexane has a reported boiling point of 68-70 °C, which is characteristic of the solvent.[4] | 185-187 °C at 0.5 mmHg[3] |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol.[3] | Soluble in water (0.24 mg/L).[3] |

| Purity | Typically available with ≥99 atom % D and ≥98% chemical purity.[5] | Not applicable |

Experimental Protocols

Synthesis and Purification

A general and efficient synthetic route for deuterium-labeled phthalate esters has been described, which can be adapted for this compound. The process starts from a readily available deuterated starting material.[6]

General Synthesis Steps:

-

Esterification: The synthesis typically involves the esterification of a deuterated phthalic anhydride (B1165640) precursor with hexanol.[7] The reaction can be catalyzed by an acid, such as sulfuric acid or a solid acid catalyst.[8][9]

-

Reaction Monitoring: The progress of the esterification is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is typically neutralized, and the organic layer is separated.

-

Purification: Purification of the crude product is crucial to remove unreacted starting materials and byproducts. Common purification techniques for organic compounds include:

-

Column Chromatography: This is a standard method for separating organic compounds based on their polarity. A silica (B1680970) gel stationary phase and a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) are typically employed.[10]

-

Distillation: For liquid products, vacuum distillation can be used for purification, especially if the compound is sensitive to high temperatures.[11]

-

Recrystallization: If the compound is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.[11]

-

Analytical Verification:

The chemical and isotopic purity of the final product is confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the positions of the deuterium labels.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment.

Analytical Application: Quantification of Dihexyl Phthalate

This compound is primarily used as an internal standard in quantitative analysis of dihexyl phthalate in various samples, such as environmental matrices, food products, and biological fluids. The standard analytical workflow involves isotope dilution mass spectrometry.

Workflow for Quantification:

-

Sample Preparation: A known amount of the deuterated internal standard (this compound) is spiked into the sample.

-

Extraction: The phthalates are extracted from the sample matrix using a suitable solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).

-

Analysis by GC-MS or LC-MS: The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The instrument is operated in a mode that allows for the simultaneous detection of the native analyte and the deuterated internal standard.

-

Quantification: The concentration of the native dihexyl phthalate in the sample is calculated by comparing the peak area of the native analyte to the peak area of the known amount of the deuterated internal standard. This method corrects for any loss of analyte during sample preparation and analysis, leading to highly accurate and precise results.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not available, it is expected to have a toxicological profile similar to its non-deuterated counterpart. Phthalates, as a class of compounds, are known endocrine disruptors that can interfere with hormonal signaling and have been linked to various adverse health effects.[12][13] The biological effects of phthalates are often mediated through their interaction with nuclear receptors and modulation of key signaling pathways.

Peroxisome Proliferator-Activated Receptors (PPAR) Signaling

Phthalate monoesters, the primary metabolites of phthalate diesters, can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play crucial roles in lipid metabolism and inflammation.[14][15][16]

-

PPARα Activation: Activation of PPARα in the liver is associated with the regulation of genes involved in fatty acid oxidation.[15][16]

-

PPARγ Activation: Activation of PPARγ is a key step in adipocyte differentiation.[14][17]

The interaction of phthalates with PPARs can disrupt normal lipid homeostasis and contribute to metabolic disorders.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Studies have shown that phthalates can modulate this pathway, leading to various cellular responses, including apoptosis.[1][18][19][20]

-

Inhibition of PI3K/Akt: In some cell types, phthalates have been shown to inhibit the PI3K/Akt pathway, leading to increased apoptosis.[21]

-

Activation of PI3K/Akt: In other contexts, phthalate exposure has been linked to the activation of this pathway, potentially promoting cell proliferation.[1]

The dysregulation of the PI3K/Akt pathway by phthalates can have significant implications for cellular health and disease development.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Dihexyl phthalate | C20H30O4 | CID 6786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DI-N-HEXYL PHTHALATE | 84-75-3 [chemicalbook.com]

- 4. accustandard.com [accustandard.com]

- 5. Di-n-hexyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 6. An efficient and general method for the synthesis of stable isotope deuterium labeled phthalate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phthalic Acid Esters: Natural Sources and Biological Activities [mdpi.com]

- 8. US2760972A - Method of making phthalate esters - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Early-life exposure to di (2-ethyl-hexyl) phthalate: Role in children with endocrine disorders [frontiersin.org]

- 14. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - ProQuest [proquest.com]

- 19. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Typical phthalic acid esters induce apoptosis by regulating the PI3K/Akt/Bcl-2 signaling pathway in rat insulinoma cells [scholarworks.indianapolis.iu.edu]

- 21. Di-(2-ethylhexyl) phthalate exposure disrupts glucose homeostasis through inhibition of PI3K/Akt/FoxO1 pathway triggering β-cell dedifferentiation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Dihexyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the synthesis and purification of deuterated dihexyl phthalate (B1215562). The methodologies detailed herein are aimed at providing researchers, scientists, and drug development professionals with a robust framework for producing high-purity deuterated dihexyl phthalate for use in various scientific applications, including metabolic studies and environmental analysis.

Introduction

Dihexyl phthalate, a member of the phthalate ester family, is a widely used plasticizer. Its deuterated analogue serves as an invaluable internal standard in mass spectrometry-based analytical methods for the accurate quantification of dihexyl phthalate in complex matrices. The integration of deuterium (B1214612) atoms into the molecule allows for its differentiation from the naturally abundant, non-deuterated form, thereby minimizing analytical interference and improving the precision of measurements. This guide will focus on the synthesis of di-n-hexyl phthalate-3,4,5,6-d4, a common commercially available deuterated variant.

Synthesis of Deuterated Dihexyl Phthalate

The synthesis of deuterated dihexyl phthalate is typically achieved through a two-step acid-catalyzed esterification reaction between a deuterated phthalic anhydride (B1165640) and n-hexanol.[1] This process, known as the Fischer-Speier esterification, is a well-established method for the preparation of esters.

Reaction Principle

The synthesis proceeds in two main stages:

-

Monoester Formation: Phthalic anhydride-d4 reacts rapidly and non-catalytically with one equivalent of n-hexanol to form the monoester, mono-n-hexyl phthalate-d4. This initial reaction is practically irreversible and occurs at temperatures below 100°C.[1]

-

Diester Formation: The second stage involves the esterification of the monoester with a second equivalent of n-hexanol to yield the desired di-n-hexyl phthalate-d4 and water.[1] This step is a slower, reversible equilibrium reaction and requires a catalyst and elevated temperatures to proceed efficiently.[1] The continuous removal of water is crucial to drive the equilibrium towards the formation of the diester product.

Experimental Protocol: Synthesis of Di-n-hexyl Phthalate-3,4,5,6-d4

This protocol is based on established methods for phthalate ester synthesis.

Materials:

-

Phthalic anhydride-d4 (CAS: 75935-32-9)[2]

-

n-Hexanol (CAS: 111-27-3)

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) as a catalyst[3]

-

Toluene (B28343) or another suitable azeotropic solvent

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Organic solvents for purification (e.g., hexane (B92381), ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for purification (distillation apparatus or chromatography column)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine phthalic anhydride-d4 (1.0 eq), n-hexanol (2.2 eq), and a catalytic amount of sulfuric acid or p-TSA (e.g., 0.5-1 mol%). Add toluene to the flask to facilitate the azeotropic removal of water.

-

Esterification: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, which typically takes several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude deuterated dihexyl phthalate.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of deuterated dihexyl phthalate.

Purification of Deuterated Dihexyl Phthalate

The crude product obtained from the synthesis typically contains unreacted starting materials, byproducts, and residual catalyst, necessitating further purification to achieve the high purity required for analytical standards. The primary methods for purification are fractional distillation under reduced pressure and column chromatography.

Fractional Distillation

Fractional distillation is an effective method for purifying dihexyl phthalate, which has a high boiling point. Performing the distillation under reduced pressure is crucial to prevent thermal decomposition of the product.[4]

Experimental Protocol:

-

Setup: Assemble a fractional distillation apparatus with a vacuum source.

-

Distillation: Heat the crude product under reduced pressure. Collect the fraction corresponding to the boiling point of di-n-hexyl phthalate. The boiling point will be significantly lower than the atmospheric boiling point of approximately 340-350°C.[5]

Column Chromatography

Silica (B1680970) gel column chromatography is a widely used technique for the purification of organic compounds.[6]

Experimental Protocol:

-

Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common mobile phase for phthalate purification is a mixture of hexane and ethyl acetate.[7] The less polar impurities will elute first, followed by the desired deuterated dihexyl phthalate.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow Diagram

Caption: Purification workflows for deuterated dihexyl phthalate.

Characterization and Purity Analysis

The identity and purity of the synthesized deuterated dihexyl phthalate must be confirmed using various analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The ¹H NMR spectrum of di-n-hexyl phthalate-3,4,5,6-d4 would show the absence of signals corresponding to the aromatic protons on the phthalate ring, while the signals for the hexyl chains would be present. The ¹³C NMR would show the corresponding carbon signals.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the deuterated compound. The mass spectrum of di-n-hexyl phthalate-3,4,5,6-d4 will show a molecular ion peak at m/z 338.47, which is 4 mass units higher than the non-deuterated analogue (334.45 g/mol ).[8]

Purity Assessment

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of dihexyl phthalate.[9][10] A single sharp peak in the gas chromatogram indicates high purity. The mass spectrum associated with this peak can be used to confirm the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, typically using a reversed-phase C18 column with a mobile phase such as acetonitrile (B52724) and water.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for di-n-hexyl phthalate and its deuterated analogue.

Table 1: Physicochemical Properties of Di-n-hexyl Phthalate

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₀O₄ | [8] |

| Molecular Weight | 334.45 g/mol | [8] |

| Appearance | Clear, oily liquid | [11] |

| Boiling Point | 340-350 °C | [5] |

| Melting Point | -58 °C | [11] |

| Density | 1.01 g/cm³ | [11] |

| Water Solubility | Insoluble | [5] |

Table 2: Properties of Deuterated Di-n-hexyl Phthalate

| Property | Value | Reference(s) |

| Chemical Name | Di-n-hexyl phthalate-3,4,5,6-d4 | [5] |

| CAS Number | 1015854-55-3 | [5][12] |

| Molecular Formula | C₂₀D₄H₂₆O₄ | |

| Molecular Weight | 338.47 g/mol |

Table 3: Typical GC-MS Parameters for Phthalate Analysis

| Parameter | Condition | Reference(s) |

| Column | DB-5MS (or equivalent) | [9] |

| Carrier Gas | Helium or Hydrogen | [1][9] |

| Injection Mode | Splitless | [9] |

| Injector Temperature | 280-300 °C | [9] |

| Oven Program | Temperature gradient (e.g., 40°C to 300°C at 10°C/min) | [9] |

| Detector | Mass Spectrometer (Scan or SIM mode) | [9][10] |

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and purification of deuterated dihexyl phthalate. By following the detailed experimental protocols and utilizing the described analytical techniques for characterization and purity assessment, researchers can confidently produce high-quality deuterated dihexyl phthalate for their specific applications. The provided workflows and quantitative data serve as a valuable resource for planning and executing the synthesis and purification of this important analytical standard.

References

- 1. shimadzu.com [shimadzu.com]

- 2. Phthalic anhydride-d4 D 98atom 75935-32-9 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. biosynce.com [biosynce.com]

- 5. esslabshop.com [esslabshop.com]

- 6. Phthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 7. DI-N-HEXYL PHTHALATE synthesis - chemicalbook [chemicalbook.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. pubs.aip.org [pubs.aip.org]

- 10. agilent.com [agilent.com]

- 11. rsc.org [rsc.org]

- 12. accustandard.com [accustandard.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Dihexyl Phthalate-3,4,5,6-d4

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Dihexyl phthalate-3,4,5,6-d4. The information is targeted toward researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and quantification of this compound. This guide outlines the predicted fragmentation pathways, a summarized data table of the major fragments, and a comprehensive experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a deuterated internal standard of di-n-hexyl phthalate (B1215562), a member of the phthalate ester family of compounds commonly used as plasticizers. The use of a deuterated standard is crucial for accurate quantification in isotope dilution mass spectrometry, as it co-elutes with the target analyte and exhibits similar ionization and fragmentation behavior, while being distinguishable by its mass-to-charge ratio. Understanding the fragmentation pattern of the deuterated standard is therefore essential for developing robust analytical methods.

While a publicly available mass spectrum for this compound is not readily found in major spectral libraries, its fragmentation pattern can be reliably predicted based on the well-documented fragmentation of di-n-hexyl phthalate and other dialkyl phthalates.

Predicted Mass Spectrometry Fragmentation Pattern

The primary fragmentation of dialkyl phthalates under electron ionization (EI) is characterized by the formation of a highly stable protonated phthalic anhydride (B1165640) ion. For the non-deuterated di-n-hexyl phthalate, this results in a base peak at m/z 149. In the case of this compound, the four deuterium (B1214612) atoms on the aromatic ring increase the mass of this fragment by 4 Da, shifting the expected base peak to m/z 153.

Other significant fragmentation pathways include the loss of one of the hexyl chains and subsequent rearrangements. The molecular ion of this compound has a molecular weight of 338.5 g/mol .

Quantitative Fragmentation Data

The following table summarizes the predicted key fragment ions, their proposed structures, and their expected relative intensities in the electron ionization mass spectrum of this compound.

| m/z (predicted) | Proposed Fragment Structure | Relative Intensity |

| 338 | [M]⁺ | Low |

| 255 | [M - C₆H₁₁]⁺ | Moderate |

| 153 | [C₈H₄D₄O₃]⁺ | High (Base Peak) |

| 108 | [C₆H₄D₄]⁺ | Moderate |

| 85 | [C₆H₁₃]⁺ | Moderate |

| 57 | [C₄H₉]⁺ | Moderate |

| 43 | [C₃H₇]⁺ | Moderate |

Fragmentation Pathway Diagram

The following diagram illustrates the primary predicted fragmentation pathways of this compound upon electron ionization.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a synthesis of common practices for phthalate analysis and should be optimized for the specific instrumentation and sample matrix.

Sample Preparation

Given that phthalates are ubiquitous environmental contaminants, stringent measures must be taken to avoid contamination during sample preparation.

-

Glassware: All glassware should be thoroughly cleaned, solvent-rinsed (acetone followed by hexane), and baked at a high temperature (e.g., 400°C for at least 2 hours) to remove any residual organic contaminants.

-

Solvents: Use high-purity, phthalate-free solvents (e.g., pesticide residue grade).

-

Plastics: Avoid the use of any plastic materials (e.g., pipette tips, sample containers) that may leach phthalates. Use glass or stainless-steel equipment.

-

Extraction: For solid samples, a common extraction method is Soxhlet extraction with a suitable solvent like hexane (B92381) or a hexane/acetone mixture. For liquid samples, liquid-liquid extraction with hexane is typically employed.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: An Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.

-

Mass Spectrometer: An Agilent 5977A MSD (or equivalent) single quadrupole or a triple quadrupole mass spectrometer.

-

GC Column: A low-bleed capillary column suitable for semi-volatile compounds, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless injection (1 µL).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp 1: 15°C/min to 200°C, hold for 2 minutes.

-

Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode:

-

Full Scan: For initial identification, scan from m/z 40 to 450.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of this compound (e.g., m/z 153, 255) and the non-deuterated analyte.

-

Data Analysis

-

Identification: The identification of this compound is confirmed by the retention time and the presence of its characteristic ions with the expected relative abundance ratios.

-

Quantification: For isotope dilution analysis, a calibration curve is constructed by plotting the ratio of the peak area of the target analyte to the peak area of the deuterated internal standard against the concentration of the analyte.

Logical Workflow for Phthalate Analysis

The following diagram outlines the logical workflow for the analysis of phthalates using a deuterated internal standard.

An In-Depth Technical Guide to Dihexyl Phthalate-3,4,5,6-d4

This technical guide provides a detailed overview of the core physicochemical properties of Dihexyl phthalate-3,4,5,6-d4, a deuterated stable isotope of Dihexyl phthalate (B1215562). This compound is primarily utilized as an analytical standard in various research and testing applications.[1] Dihexyl phthalate itself is recognized as a significant environmental pollutant and endocrine disruptor, prompting the use of its labeled counterpart for precise quantification and toxicological studies.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for researchers and drug development professionals in experimental design and analysis.

| Property | Value |

| Molecular Formula | C₂₀D₄H₂₆O₄[1][2] |

| Molecular Weight | 338.47 g/mol [1][2] |

| CAS Number | 1015854-55-3[1][2][3] |

| Synonyms | Di-n-hexyl phthalate-d4[1] |

Experimental Protocols

The determination of the molecular weight and formula for this compound typically involves mass spectrometry. A detailed experimental protocol for such an analysis would generally include the following steps:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as isooctane.

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap mass spectrometer) is calibrated using a known standard.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. The high resolution of the instrument allows for the accurate determination of the molecular weight to several decimal places.

-

Data Analysis: The obtained mass spectrum is analyzed to identify the molecular ion peak. The empirical formula is confirmed by comparing the measured isotopic pattern with the theoretical pattern for C₂₀D₄H₂₆O₄.

Logical Relationships

The following diagram illustrates the logical flow from the compound's identity to its key chemical properties.

References

A Technical Guide to the Solubility of Dihexyl Phthalate-3,4,5,6-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of Dihexyl phthalate-3,4,5,6-d4. Due to the limited availability of specific quantitative data for this deuterated analogue, this document focuses on the known qualitative solubility of Dihexyl phthalate (B1215562) (DHP) and provides a generalized experimental protocol for determining solubility.

Introduction to this compound

This compound is a deuterated form of Dihexyl phthalate (DHP), a member of the phthalate ester class of compounds.[1] Phthalates are primarily used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[2][3] The deuterated standard is often utilized as an internal standard in analytical methods for the quantification of DHP in various matrices.[4]

Solubility Profile

General statements from various sources indicate that Dihexyl phthalate is soluble in many common organic solvents but has very low solubility in water.[2][5]

Qualitative Solubility Data

Based on available information for Dihexyl phthalate, the following qualitative solubility is reported:

| Solvent | Qualitative Solubility | Source |

| Acetone | Soluble | [6][7] |

| Chloroform | Slightly Soluble | [8][9] |

| Ethanol | Soluble | [6] |

| Ethyl Acetate | - | Mixtures available[2] |

| n-Hexane | - | Certified reference material[10] |

| Methanol | Slightly Soluble | [8][9] |

| Toluene | - | Used for extraction[11] |

It is important to note that "slightly soluble" and "soluble" are qualitative terms and the actual solubility can vary significantly with temperature and the presence of other solutes. For precise applications, experimental determination of solubility is crucial.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The molecule possesses a nonpolar aromatic ring and two hexyl chains, along with polar ester groups. This structure dictates its favorable interaction with solvents of similar polarity.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials

-

This compound

-

Selected organic solvent (analytical grade or higher)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Vials for sample analysis

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid added should be more than what is expected to dissolve.

-

Equilibration: Place the vial in a constant temperature bath or a shaker set to a specific temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or GC-MS method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Experimental Workflow

Caption: A flowchart illustrating the key steps for determining the solubility of a compound in a solvent.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce, its chemical structure suggests a high affinity for nonpolar and moderately polar organic solvents. For research, drug development, and other scientific applications requiring precise solubility values, it is imperative to perform experimental determinations. The provided generalized protocol offers a robust framework for such measurements. Further research into the quantitative solubility of this and other deuterated standards would be a valuable contribution to the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 84-75-3: Dihexyl phthalate | CymitQuimica [cymitquimica.com]

- 3. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. Dihexyl phthalate | C20H30O4 | CID 6786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. DI-N-HEXYL PHTHALATE CAS#: 84-75-3 [m.chemicalbook.com]

- 9. DI-N-HEXYL PHTHALATE | 84-75-3 [chemicalbook.com]

- 10. accustandard.com [accustandard.com]

- 11. osha.gov [osha.gov]

potential sources of dihexyl phthalate environmental contamination

An In-depth Technical Guide to Environmental Contamination Sources of Dihexyl Phthalate (B1215562)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihexyl phthalate (DHP), a member of the phthalate ester class of chemicals, is primarily utilized as a plasticizer to impart flexibility and durability to polymeric materials, most notably polyvinyl chloride (PVC). While not as extensively studied as its analogue di(2-ethylhexyl) phthalate (DEHP), DHP's production, use in commercial and consumer products, and eventual disposal contribute to its release into the environment. This technical guide synthesizes the current understanding of the potential sources of DHP environmental contamination, provides quantitative data where available, details analytical methodologies for its detection, and illustrates key pathways and processes. Due to the limited availability of environmental concentration data and mechanistic studies specific to DHP, data for the high-production-volume and structurally similar phthalate, DEHP, is included for comparative context.

Introduction to Dihexyl Phthalate

Di-n-hexyl phthalate (DHP) is a diester of phthalic acid and n-hexanol. It is a clear, oily liquid with low water solubility and low volatility. Its principal application is as a plasticizer, an additive that increases the plasticity or fluidity of a material. DHP is not chemically bound to the polymer matrix of products, which allows it to leach, migrate, or volatilize over time, leading to its distribution across various environmental compartments including air, water, soil, and sediment. The environmental presence of phthalates is a concern due to their classification as endocrine-disrupting chemicals (EDCs), with studies linking exposure to adverse reproductive and developmental outcomes.

Primary Sources of Environmental Contamination

The lifecycle of dihexyl phthalate, from chemical synthesis to end-of-life disposal, presents multiple points for environmental release.

Industrial Production and Formulation

The primary manufacturing process for DHP is the acid-catalyzed esterification of phthalic anhydride (B1165640) with two molecules of hexanol. Potential contamination sources during this phase include:

-

Direct Industrial Releases: Emissions from manufacturing and processing facilities can release DHP into the air and wastewater.

-

Manufacturing Byproducts and Waste: The reaction mixture may contain unreacted starting materials, catalysts, and byproducts. Waste streams from purification steps, if not properly treated, can be a significant source of contamination.

-

Spills and Leaks: Accidental spills during production, transport, or storage can lead to localized, high-concentration contamination of soil and water.

Commercial and Consumer Product Applications

DHP is used in a variety of products, which act as diffuse sources of contamination throughout their service life.

-

Polyvinyl Chloride (PVC) Products: As a plasticizer, DHP is incorporated into a wide range of flexible PVC items. Leaching and volatilization from these products are major pathways for environmental entry. Examples include:

-

Flooring materials (e.g., vinyl tiles)

-

Wall coverings and canvas tarps

-

Wire and cable sheathing

-

Automobile parts (e.g., upholstery, air filters)

-

Consumer goods like shoes, toys, and notebook covers.[1]

-

-

Adhesives, Coatings, and Sealants: DHP can be used in formulations for adhesives, lacquers, paints, and polysulfide sealants to improve their performance and flexibility.

-

Indoor Environments: The use of DHP-containing products indoors leads to its accumulation in indoor air and settled dust.[2][3] House dust acts as a significant reservoir for phthalates, leading to human exposure through inhalation and ingestion.[4][5]

Waste Disposal and Landfill Leaching

The disposal of DHP-containing products is a critical final stage of its lifecycle and a major source of long-term environmental contamination.

-

Landfills: Co-disposal of plastic waste in municipal solid waste (MSW) landfills is a primary source of phthalates in the environment.[6][7] DHP, being poorly water-soluble, adsorbs strongly to soil and organic matter but can be mobilized over time.[7]

-

Leachate: Water percolating through landfill waste generates leachate, a highly contaminated liquid that can contain significant concentrations of phthalates.[8][9][10] If landfill liners fail or leachate is not adequately treated, it can contaminate groundwater and surface water.[6][7] DEHP concentrations in landfill leachate have been reported to reach hundreds of micrograms per liter.[9]

References

- 1. Di-(2-ethylhexyl) phthalate exposure leads to ferroptosis via the HIF-1α/HO-1 signaling pathway in mouse testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phthalates - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Phthalates in Indoor Dust and Their Association with Building Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Potential environmental risk assessment of di-2-ethylhexyl phthalate emissions from a municipal solid waste landfill leachate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mendelnet.cz [mendelnet.cz]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Toxicological Profile of Dihexyl Phthalate and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-n-hexyl phthalate (B1215562) (DHP), a member of the phthalate ester family of plasticizers, and its primary metabolite, mono-n-hexyl phthalate (MHP), are subjects of increasing toxicological concern due to their potential for endocrine disruption and reproductive toxicity. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicological profile of DHP and its metabolites. It consolidates quantitative data from key studies, details the experimental protocols utilized, and visualizes the known mechanisms of action, including cellular signaling pathways. The information is intended to serve as a critical resource for professionals in toxicology, research, and pharmaceutical development to inform risk assessment and guide future research.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetic profile of phthalates like di-n-hexyl phthalate (DnHP) is characterized by rapid absorption and metabolism. While specific data for DnHP is limited, the general pathway for phthalates involves initial hydrolysis to their monoester metabolite, which is the primary bioactive agent.

-

Absorption: DnHP is likely to be rapidly absorbed from the gastrointestinal tract as its monoester, mono-n-hexyl phthalate (MHP).[1] Dermal absorption has been demonstrated in rats, with approximately 18% of a carbon-14 (B1195169) labeled dose being excreted in the urine within seven days, suggesting systemic availability through skin contact.[1]

-

Distribution: Following absorption, there is no evidence to suggest significant systemic accumulation of DnHP in tissues.[1]

-

Metabolism: The primary metabolic pathway involves the hydrolysis of the diester (DnHP) to its monoester (MHP) by lipases and esterases in the intestines and other tissues. MHP is considered the more toxic metabolite.[2] MHP can be further metabolized through oxidation.[3]

-

Excretion: The metabolites are primarily excreted through the urine.[1]

Toxicological Profile

Reproductive and Developmental Toxicity

The most well-documented toxicological endpoints for DnHP and its metabolites are reproductive and developmental effects. These effects are consistent with the anti-androgenic activity observed with other "transitional" phthalates.

-

Male Reproductive System: Animal studies have demonstrated that DnHP causes dose-related effects on fertility.[1] A continuous breeding study in mice showed that reproductive parameters were affected in males, including reduced testes weights, at a Lowest-Observed-Adverse-Effect Level (LOAEL) of 380 mg/kg bw/day.[1] The mechanism is believed to involve the disruption of fetal testis development, leading to what is known as "phthalate syndrome" in animals, characterized by malformations of external genitalia and impaired spermatogenesis.[4]

-

Female Reproductive System: Crossover mating studies have indicated that female reproductive parameters are also affected by DnHP exposure.[1]

-

Developmental Toxicity: High doses of DnHP have been shown to cause developmental effects. A Chernoff-Kavlock screening assay in mice using a dose of 9900 mg/kg bw/day resulted in the loss of all litters.[1] It is considered likely that DnHP will induce a pattern of malformations similar to other transitional phthalates, including decreased anogenital distance, delayed preputial separation, and retained nipples in male offspring.[1]

Endocrine Disruption

The reproductive and developmental toxicity of DHP is largely attributed to its endocrine-disrupting capabilities, specifically its anti-androgenic effects. Phthalates can interfere with the activity of steroid hormones like testosterone (B1683101).[5] The metabolite MHP is believed to be the primary agent responsible for these effects. While direct studies on DHP are less common, the broader class of phthalates is known to disrupt androgen signaling pathways.[6] A closely related analogue, diisohexyl phthalate (DIHP), has demonstrated androgen receptor-antagonistic activities in vitro.[7]

Hepatotoxicity

The liver is a target organ for DHP toxicity, particularly at high doses.[1] A 21-day study established a LOAEL of 1824 mg/kg bw/day based on observations of hepatocellular necrosis, fat accumulation, loss of glycogen, and increases in liver enzymes.[1] Compared to potent peroxisome proliferators like di(2-ethylhexyl) phthalate (DEHP), DnHP induces only weak peroxisome proliferative changes.[1]

Genotoxicity and Carcinogenicity

-

Genotoxicity: The genotoxic potential of DnHP is considered low. It has tested negative in bacterial mutagenicity assays.[1] While comprehensive in vivo genotoxicity studies on DnHP have not been conducted, the generally negative profile of similar phthalates suggests a low likelihood of genotoxicity.[1] For comparison, the widely studied metabolite of DEHP, mono(2-ethylhexyl)phthalate (MEHP), was found to cause chromosome damage in Chinese hamster ovary (CHO) cells, though it was negative in other genotoxicity tests.[8]

-

Carcinogenicity: No carcinogenicity data is available for DnHP. Extrapolation of carcinogenic potential from other phthalates has not been possible due to insufficient testing.[1] The related compound DEHP is considered a rodent carcinogen, with evidence suggesting it induces liver tumors in rats and mice.[9][10] The mechanism is thought to be non-genotoxic and related to peroxisome proliferation and other molecular signals.[3]

Quantitative Toxicity Data

The following tables summarize the key quantitative data from toxicological studies on di-n-hexyl phthalate (DnHP).

Table 1: Repeated-Dose and Reproductive Toxicity of DnHP

| Endpoint | Species | Exposure Route | Dose | Duration | Effects | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Reference |

| Hepatotoxicity | Rodent | Oral | High Doses | 21 days | Hepatocellular necrosis, fat accumulation, increased liver enzymes | Not Established | 1824 | [1] |

| Reproductive Toxicity | Mouse | Oral | 380-1670 mg/kg bw/day | 98 days (continuous breeding) | Decreased male and female fertility, reduced testes weights | Not Established | 380 | [1] |

| Developmental Toxicity | Mouse | Gavage | 9900 mg/kg bw/day | Gestational Days 6-13 | Loss of all litters | Not Established | 9900 | [1] |

| Developmental Toxicity | Mouse | - | 380 mg/kg bw/day | - | Pup mortality | Not Established | 380 | [1] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Key Experimental Protocols

Continuous Breeding Reproductive Toxicity Study (Mouse)

-

Test Substance: Di-n-hexyl phthalate (DnHP).

-

Species: Mice (strain not specified in the summary).

-

Administration Route: Oral, incorporated into the diet.

-

Dosage Levels: Dose-related fertility effects were observed between 380 and 1670 mg/kg bw/day.

-

Duration of Exposure: 98 days of continuous breeding.

-

Protocol: Sexually mature adult mice were exposed to DnHP in their diet. The study design included a continuous breeding phase to assess effects on fertility. Crossover mating studies were also conducted, where treated males were mated with untreated females, and vice-versa, to distinguish between male and female-mediated effects.

-

Endpoints Measured: Reproductive parameters such as the number of litters, live pups per litter, and pup survival were recorded. Male-specific endpoints included testes weights.

-

Key Findings: The study identified a LOAEL of 380 mg/kg bw/day based on decreased fertility in both males and females and reduced testes weights in males.[1]

Chernoff-Kavlock Developmental Toxicity Screening Assay (Mouse)

-

Test Substance: Di-n-hexyl phthalate (DnHP).

-

Species: Mice (strain not specified in the summary).

-

Administration Route: Oral gavage.

-

Dosage Level: A single high dose level of 9900 mg/kg bw/day was used.

-

Duration of Exposure: Dosing occurred during the critical window of organogenesis, from gestational day 6 to 13.

-

Protocol: Pregnant female mice were administered DnHP daily via gavage during the specified period. The dams were allowed to carry their litters to term.

-

Endpoints Measured: The primary endpoint was the viability of the litters (i.e., presence or absence of live pups at birth).

-

Key Findings: This high dose resulted in the complete loss of all litters, indicating severe developmental or embryotoxic effects at this exposure level.[1]

Mechanisms of Action & Signaling Pathways

While the specific signaling pathways for DnHP are not extensively detailed, the mechanisms of its more-studied analogue, DEHP, and its metabolite MEHP, provide critical insights. The toxicity of these phthalates often involves the disruption of nuclear receptor signaling and the induction of oxidative stress.

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

DEHP is a known peroxisome proliferator that activates PPARα, particularly in the liver of rodents. This activation is a key event in its hepatocarcinogenicity. Activation of PPARα leads to the modulation of genes involved in lipid metabolism and cell proliferation, which can contribute to liver enlargement and tumor formation. Although DnHP is described as a weak peroxisome proliferator, this pathway remains a relevant potential mechanism for its observed liver effects.[1][3]

Caption: Peroxisome Proliferator-Activated Receptor (PPAR) alpha activation pathway.

Endocrine Disruption via Anti-Androgenic Action

The primary mechanism for the reproductive and developmental toxicity of DnHP and other transitional phthalates is the disruption of androgen signaling in the developing male fetus. This interference leads to reduced testosterone production and action, which is critical for the normal development of male reproductive organs.

Caption: Simplified mechanism of anti-androgenic action of phthalate metabolites.

General Experimental Workflow for Genotoxicity Screening

The assessment of genotoxicity is a critical component of a toxicological profile. A common in vitro assay used to detect DNA damage is the Chromosomal Aberration Test.

Caption: Workflow for an in vitro Chromosomal Aberration Test.

Conclusion

The toxicological profile of di-n-hexyl phthalate is dominated by its effects on the reproductive and developmental systems, consistent with its activity as an endocrine disruptor. The primary metabolite, mono-n-hexyl phthalate, is considered the main toxic agent, exerting anti-androgenic effects that can impair male reproductive development. The liver is also a target organ, though DnHP appears to be a weaker peroxisome proliferator than other phthalates like DEHP. Current evidence suggests a low potential for genotoxicity, but data on carcinogenicity is lacking. The established LOAELs for reproductive and developmental toxicity are relatively high; however, the potential for additive effects from combined exposure to multiple phthalates warrants further investigation and careful risk assessment, especially for sensitive populations. This guide underscores the need for continued research to fill existing data gaps and to better understand the signaling pathways and molecular mechanisms underlying DHP toxicity.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 4. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How common are hormone-disrupting chemicals in fast food? [medicalnewstoday.com]

- 6. Revealing the Impact of Mono(2‐ethylhexyl) Phthalate (MEHP) on Prostate Cancer Based on Network Toxicology and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. Genotoxicity studies of di(2-ethylhexyl)phthalate and its metabolites in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DEHP: genotoxicity and potential carcinogenic mechanisms-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Dihexyl Phthalate-3,4,5,6-d4 Analytical Standard for Researchers

For researchers, scientists, and drug development professionals, the use of high-purity analytical standards is fundamental to achieving accurate and reproducible results. This guide provides an in-depth overview of the commercial availability and technical application of Dihexyl phthalate-3,4,5,6-d4, a crucial internal and surrogate standard for the quantitative analysis of phthalates.

Phthalates are a class of chemical compounds widely used as plasticizers to enhance the flexibility and durability of plastics.[1] Due to their ubiquitous presence in consumer products and potential adverse health effects, regulatory bodies worldwide have established strict limits on their presence in food, beverages, and environmental matrices.[1] Accurate quantification of phthalates is therefore essential, and the use of isotopically labeled internal standards, such as this compound, is a critical component of robust analytical methodologies.[2][3][4]

Commercial Suppliers and Product Specifications

This compound (CAS No: 1015854-55-3) is commercially available from several reputable suppliers of analytical reference materials.[5][6] The standard is offered in various formats, including neat material and solutions at different concentrations. The selection of a suitable supplier and product format depends on the specific requirements of the analytical method and laboratory workflow.

Below is a summary of key quantitative data for this compound analytical standards from prominent commercial suppliers.

| Supplier | Product Number | Format | Concentration | Isotopic Purity | Chemical Purity |

| AccuStandard | PHTH-D4-006S | Solution in Methanol | 100 µg/mL | Not specified | Not specified |

| PHTH-D4-006S-H | Solution in n-Hexane | 100 µg/mL | Not specified | Not specified | |

| LGC Standards | CDN-D-5727 | Neat | Not applicable | 99 atom % D | min 98% |

| Santa Cruz Biotechnology | sc-224508 | Not specified | Not specified | Not specified | Not specified |

| Sigma-Aldrich | 46522 | Neat | Not applicable | Not specified | analytical standard |

| ESSLAB | 12330.20-K-IO | Solution in Isooctane | 1000 µg/mL | Not specified | Not specified |

Table 1: Commercial Suppliers and Product Specifications for this compound.

| Property | Value | Reference |

| CAS Number | 1015854-55-3 | [5][6] |

| Molecular Formula | C₂₀D₄H₂₆O₄ | [5] |

| Molecular Weight | 338.47 g/mol | [5] |

Table 2: General Properties of this compound.

Experimental Protocols: Application as an Internal and Surrogate Standard

This compound is primarily used as an internal or surrogate standard in chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of phthalates in complex matrices.[2][4] Its chemical properties are nearly identical to the non-labeled Dihexyl phthalate (B1215562), but its increased mass allows for clear differentiation in mass spectrometric detection.

General Workflow for Phthalate Analysis using this compound

The following diagram illustrates a typical experimental workflow for the quantification of phthalates in a sample matrix using a deuterated internal standard.

Caption: General workflow for quantitative analysis using a deuterated standard.

Detailed Methodologies

1. Sample Preparation and Extraction:

The choice of extraction method depends on the sample matrix. For liquid samples such as beverages, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed.[2][4]

-

Liquid-Liquid Extraction (LLE) for Coffee Brew Samples:

-

A known volume of the coffee sample is taken.

-

A precise amount of this compound solution (as a surrogate standard) is added to the sample.[2]

-

The sample is then extracted with a small volume of an organic solvent like hexane.[2]

-

The organic layer is separated, concentrated, and then subjected to GC-MS analysis.[2]

-

-

Solid-Phase Extraction (SPE) for Non-alcoholic Beverages:

-

A known volume of the beverage sample is passed through an SPE cartridge.

-

This compound can be used as a surrogate standard to validate the extraction efficiency.[4]

-

The analytes are eluted from the cartridge with a suitable solvent.

-

The eluate is then concentrated and analyzed by GC-MS.

-

2. GC-MS Analysis:

The extracted sample containing the phthalates and the deuterated internal standard is injected into a GC-MS system. The chromatographic conditions are optimized to achieve good separation of the target analytes.

-

Typical GC-MS Parameters:

-

Injector: Splitless mode

-

Carrier Gas: Helium or Hydrogen[7]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is often used.[8]

-

Oven Temperature Program: A temperature gradient is used to separate the phthalates based on their boiling points.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[2]

-

3. Quantification:

Quantification is performed by creating a calibration curve using standard solutions of the target phthalates with a fixed concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the this compound is plotted against the concentration of the analyte. The concentration of the analyte in the sample is then determined from this calibration curve.

Logical Workflow for Supplier Selection

Choosing the right supplier for an analytical standard is a critical step that impacts the quality and reliability of research data. The following diagram outlines a logical workflow for this selection process.

Caption: A logical workflow for selecting a commercial supplier of an analytical standard.

References

- 1. accustandard.com [accustandard.com]

- 2. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. esslabshop.com [esslabshop.com]

- 7. shimadzu.com [shimadzu.com]

- 8. osha.gov [osha.gov]

Stability and Storage of Deuterated Phthalate Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for deuterated phthalate (B1215562) standards. Ensuring the integrity of these standards is paramount for accurate and reproducible analytical results in research and development. This document outlines key factors influencing stability, recommended storage protocols, and experimental methodologies for stability assessment.

Core Principles of Stability and Storage

Deuterated phthalate standards, like their non-labeled counterparts, are susceptible to degradation over time, influenced by environmental factors such as temperature, light, and pH. The primary degradation pathways include hydrolysis and photodegradation. Given their widespread use as internal standards in sensitive analytical methods like gas chromatography-mass spectrometry (GC-MS), maintaining their chemical purity is critical to avoid quantification errors.[1]

A crucial aspect of working with phthalate standards is the pervasive risk of background contamination. Phthalates are ubiquitous in laboratory environments, originating from various plastic materials.[2] Therefore, stringent handling procedures, including the use of glassware and pre-cleaned materials, are essential to prevent contamination of the standards.[2]

Recommended Storage and Handling Conditions

To ensure the long-term stability of deuterated phthalate standards, a multi-faceted approach to storage and handling is required. This involves careful consideration of temperature, light exposure, solvent choice, and container type.

Summary of Storage Conditions

The following table summarizes the generally recommended storage conditions for deuterated phthalate standard solutions.

| Parameter | Recommendation | Rationale |

| Temperature | Stock Solutions: 2-10°C (refrigerated)[3] Working/Calibration Solutions: 2-10°C or Room Temperature (short-term) | Reduces the rate of chemical degradation and solvent evaporation. |

| Light Exposure | Store in amber glass vials or protect from light. | Minimizes photodegradation, a key degradation pathway for phthalates. |

| Container | Glass vials with Polytetrafluoroethylene (PTFE)-lined screw-caps or crimp tops.[2] | Prevents leaching of contaminants from plastic containers and ensures a tight seal to minimize evaporation. |

| Solvent | High-purity, pesticide-grade solvents such as hexane (B92381) or acetone.[2] Ethyl acetate (B1210297) is also used. | Minimizes the introduction of impurities that could interfere with analysis or catalyze degradation. |

Shelf Life and Replacement

The stability of phthalate standard solutions is time-dependent. Regular verification and timely replacement are crucial for maintaining data quality.

| Solution Type | Recommended Shelf Life | Verification |

| Stock Standard Solutions | Replace after 6 months, or sooner if verification fails. | Check for signs of degradation or evaporation, especially before preparing calibration standards. |

| Calibration Standards | Replace after 1-2 months, or sooner if verification fails. | Compare with freshly prepared standards or quality control samples. |

Key Degradation Pathways

Understanding the mechanisms by which deuterated phthalate standards can degrade is essential for developing effective storage and handling strategies.

Hydrolysis

Phthalate esters are susceptible to hydrolysis, a reaction that is significantly influenced by pH. The rate of hydrolysis is generally slow at neutral pH but increases under acidic (below pH 5) and basic (above pH 7) conditions.[2] The hydrolysis occurs in a stepwise manner, first forming the monoester and then phthalic acid.

Caption: Hydrolysis pathway of deuterated phthalate esters.

Photodegradation

Exposure to ultraviolet (UV) light can induce the degradation of phthalate esters. Photodegradation can proceed through various mechanisms, including the attack of hydroxyl radicals on the aromatic ring and side chains, leading to a variety of byproducts.[4][5]

Experimental Protocols for Stability Assessment

The following sections provide generalized experimental protocols for evaluating the stability of deuterated phthalate standards. These should be adapted based on specific laboratory conditions and analytical instrumentation.

Long-Term Stability Study Workflow

This workflow outlines the steps for conducting a long-term stability study of deuterated phthalate standard solutions.

Caption: Workflow for a long-term stability study.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the deuterated phthalate standard in a suitable high-purity solvent (e.g., hexane, ethyl acetate) at a known concentration (e.g., 1000 µg/mL).

-

Serially dilute the stock solution to prepare working standard solutions at concentrations relevant to the intended application (e.g., 10 µg/mL).

-

-

Sample Storage:

-

Aliquot the working standard solutions into multiple amber glass vials with PTFE-lined caps.

-

Store the vials under different conditions to be evaluated (e.g., refrigerated at 4°C, room temperature in the dark, room temperature with light exposure).

-

-

Analysis:

-

At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of vials from each storage condition.

-

Analyze the samples using a validated GC-MS method. Use a freshly prepared standard as a reference for comparison.

-

-

Data Evaluation:

-

Calculate the concentration of the deuterated phthalate in each sample.

-

Compare the results to the initial concentration at time zero. A significant decrease in concentration (e.g., >10%) indicates degradation.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for the analysis of phthalates due to its high sensitivity and selectivity.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or tandem quadrupole).

-

Capillary Column: A non-polar or medium-polarity column is typically used (e.g., 5% phenyl-methylpolysiloxane).

Typical GC-MS Parameters:

| Parameter | Example Value |

| Injection Volume | 1 µL |

| Injector Temperature | 250-280°C |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial temp: 60-80°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C; Hold: 5-10 min. |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Note: These parameters should be optimized for the specific analytes and instrument used.

Conclusion